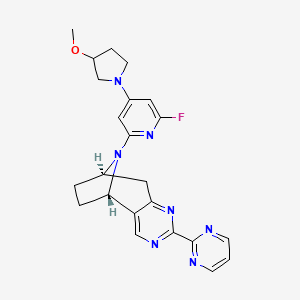

N1-Methyl-5-methyl ara-uridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

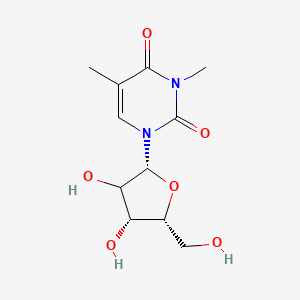

La N3-Méthyl-5-méthyluridine est un nucléoside modifié de formule chimique C12H16N2O6. Il s'agit d'un dérivé de l'uridine, où la base uracile est méthylée aux positions N3 et C5. Ce composé est connu pour ses activités biologiques significatives, en particulier dans le domaine de la recherche sur le cancer, en raison de sa capacité à inhiber la synthèse de l'ADN et à induire l'apoptose dans les cellules malignes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la N3-Méthyl-5-méthyluridine implique généralement la méthylation de l'uridine. Une méthode courante consiste à utiliser l'iodure de méthyle (CH3I) comme agent méthylant en présence d'une base telle que l'hydrure de sodium (NaH) ou le carbonate de potassium (K2CO3). La réaction est réalisée dans un solvant aprotique tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées .

Méthodes de production industrielle : La production industrielle de la N3-Méthyl-5-méthyluridine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des étapes de purification rigoureuses, y compris la cristallisation et la chromatographie, pour garantir une pureté élevée du produit final. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : La N3-Méthyl-5-méthyluridine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH4).

Substitution : Des réactions de substitution nucléophile peuvent se produire aux positions méthylées, en particulier en conditions basiques.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène (H2O2) en solution aqueuse.

Réduction : Borohydrure de sodium (NaBH4) dans le méthanol.

Substitution : Hydrure de sodium (NaH) dans le diméthylformamide (DMF).

Principaux produits :

Oxydation : Dérivés oxydés de la N3-Méthyl-5-méthyluridine.

Réduction : Formes réduites du composé avec des groupes fonctionnels modifiés.

Substitution : Nucléosides substitués avec différents groupes fonctionnels remplaçant les groupes méthyles.

4. Applications de la recherche scientifique

La N3-Méthyl-5-méthyluridine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse d'analogues de nucléosides plus complexes.

Biologie : Étudié pour son rôle dans les modifications de l'ARN et son impact sur l'expression et la régulation des gènes.

Médecine : Investigué pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber la synthèse de l'ADN et à induire l'apoptose dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de médicaments à base de nucléosides et d'agents thérapeutiques

5. Mécanisme d'action

Le mécanisme d'action de la N3-Méthyl-5-méthyluridine implique son incorporation dans l'ADN ou l'ARN, où elle perturbe la fonction normale des acides nucléiques. Cette perturbation peut entraîner l'inhibition de la synthèse de l'ADN et l'induction de l'apoptose dans les cellules malignes. Le composé cible des voies moléculaires spécifiques impliquées dans la régulation du cycle cellulaire et l'apoptose, ce qui en fait un puissant agent anticancéreux .

Composés similaires :

3-Méthyluridine : Un autre dérivé de l'uridine méthylé avec des activités biologiques similaires.

5-Méthyluridine : Connu pour son rôle dans la stabilisation des structures de l'ARN et sa présence dans diverses molécules d'ARN.

N1-Méthylpseudouridine : Utilisé dans les vaccins à ARNm pour sa stabilité accrue et sa faible immunogénicité.

Unicité : La N3-Méthyl-5-méthyluridine est unique en raison de sa double méthylation aux positions N3 et C5, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette double modification améliore sa capacité à inhiber la synthèse de l'ADN et à induire l'apoptose, ce qui en fait un composé précieux dans la recherche sur le cancer et le développement thérapeutique .

Applications De Recherche Scientifique

N3-Methyl-5-methyluridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Studied for its role in RNA modifications and its impact on gene expression and regulation.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

Industry: Utilized in the development of nucleoside-based drugs and therapeutic agents

Mécanisme D'action

The mechanism of action of N3-Methyl-5-methyluridine involves its incorporation into DNA or RNA, where it disrupts normal nucleic acid function. This disruption can lead to the inhibition of DNA synthesis and the induction of apoptosis in malignant cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potent anticancer agent .

Comparaison Avec Des Composés Similaires

3-Methyluridine: Another methylated uridine derivative with similar biological activities.

5-Methyluridine: Known for its role in stabilizing RNA structures and its presence in various RNA molecules.

N1-Methylpseudouridine: Used in mRNA vaccines for its enhanced stability and reduced immunogenicity.

Uniqueness: N3-Methyl-5-methyluridine is unique due to its dual methylation at the N3 and C5 positions, which imparts distinct chemical and biological properties. This dual modification enhances its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and therapeutic development .

Propriétés

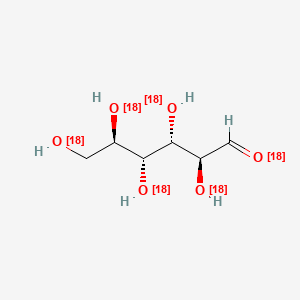

Formule moléculaire |

C11H16N2O6 |

|---|---|

Poids moléculaire |

272.25 g/mol |

Nom IUPAC |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7+,8?,10-/m1/s1 |

Clé InChI |

WLDUADFFHKCTHT-KIUGWDQWSA-N |

SMILES isomérique |

CC1=CN(C(=O)N(C1=O)C)[C@H]2C([C@H]([C@H](O2)CO)O)O |

SMILES canonique |

CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)

![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)